3-(Tert-butyl)-4-propoxybenzaldehyde
Description
BenchChem offers high-quality 3-(Tert-butyl)-4-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyl)-4-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADHVZDFUGVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-tert-butyl-4-propoxybenzaldehyde molecular weight and formula
An In-Depth Technical Guide to 3-tert-butyl-4-propoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-tert-butyl-4-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research fields. This document delineates its fundamental molecular characteristics, structural features, and inferred physicochemical properties, positioning it within the broader context of substituted benzaldehydes and their potential applications.
Core Molecular Identification
3-tert-butyl-4-propoxybenzaldehyde is a specific organic compound characterized by a benzene ring substituted with a tert-butyl group, a propoxy group, and a formyl (aldehyde) group.
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| CAS Number | 170100-75-1 | [1][2] |
| Canonical SMILES | CCCOC1=C(C=C(C=O)C=C1)C(C)(C)C | [1] |
Chemical Structure and Visualization
The structure of 3-tert-butyl-4-propoxybenzaldehyde features a central benzene ring. The aldehyde group is located at position 1, the propoxy group at position 4, and the tert-butyl group at position 3. The bulky tert-butyl group provides significant steric hindrance, which can influence the molecule's reactivity and intermolecular interactions.
Caption: 2D structure of 3-tert-butyl-4-propoxybenzaldehyde.
Synthesis and Reactivity Insights
Potential Synthetic Strategies:
-
Alkylation and Formylation of a Phenolic Precursor: A potential route could start with a propoxy-substituted phenol, followed by a Friedel-Crafts alkylation to introduce the tert-butyl group, and subsequent formylation to add the aldehyde. The directing effects of the existing substituents would be a critical consideration in this pathway.
-
Modification of a Substituted Toluene: Another approach could involve the oxidation of a 3-tert-butyl-4-propoxytoluene. The synthesis of related compounds like 4-tert-butylbenzaldehyde often involves the oxidation of 4-tert-butyltoluene.[3]
The reactivity of 3-tert-butyl-4-propoxybenzaldehyde is primarily dictated by its aldehyde functional group. It can undergo typical aldehyde reactions such as:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding benzyl alcohol.
-
Nucleophilic addition reactions at the carbonyl carbon.
-
Condensation reactions , such as the aldol condensation, with enolates.[3]
The steric hindrance from the ortho-positioned tert-butyl group may influence the rate and regioselectivity of reactions involving the aldehyde and the aromatic ring.
Potential Applications and Research Context
Substituted benzaldehydes are valuable intermediates in a wide range of applications, from fragrances and flavorings to pharmaceuticals and materials science.
-
Fragrance and Flavor Industry: Many substituted benzaldehydes are key components of synthetic fragrances. For instance, 4-tert-butylbenzaldehyde is a precursor to fragrance compounds like lilial and bourgeonal.[3] The structural similarity of 3-tert-butyl-4-propoxybenzaldehyde suggests it may also possess interesting olfactory properties.
-
Pharmaceutical and Agrochemical Synthesis: The benzaldehyde moiety is a common scaffold in the synthesis of more complex molecules with biological activity. The tert-butyl-phenol substructure, in particular, is known for its antioxidant properties.[4][5] The bulky tert-butyl group can enhance the stability and lipid solubility of molecules, which is often a desirable trait in drug design.[5]
-
Polymer and Materials Science: Phenolic compounds are widely used as antioxidants and stabilizers in polymers. The hindered phenolic structure within 3-tert-butyl-4-propoxybenzaldehyde suggests potential utility as a monomer or additive in material applications to prevent oxidative degradation.
Experimental Protocols: A Note on Synthesis
While a specific protocol for the target molecule is not available, a general procedure for the synthesis of a related compound, 3,5-di-tert-butylbenzaldehyde, is described in the literature.[6] This can serve as a conceptual framework for the synthesis of substituted benzaldehydes. The Sommelet reaction is a notable method for converting benzyl halides to aldehydes.[6] A generalized workflow for such a synthesis is depicted below.
Caption: Generalized workflow for the synthesis of a substituted benzaldehyde.
Caution: The synthesis of chemical compounds should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety precautions. Reactions involving reagents like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) require careful handling and an inert atmosphere.
Conclusion
3-tert-butyl-4-propoxybenzaldehyde is a well-defined chemical entity with potential applications across several scientific disciplines. Its molecular formula (C₁₄H₂₀O₂) and molecular weight (220.31 g/mol ) are established.[1] While specific experimental data on its properties and synthesis are limited in the public domain, its structure allows for informed predictions regarding its reactivity and potential uses. Further research into this compound could unveil novel applications in fields requiring specialized organic intermediates.
References
-
Organic Syntheses. α-Phenyl-N-tert-butylnitrone. [Link]
-
Wikipedia. 4-tert-Butylbenzaldehyde. [Link]
-
PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]
-
NIST WebBook. 4-Propoxybenzaldehyde. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information: Determinants of the efficiency of photon upconversion by triplet-triplet annihilation. [Link]
-
PubChem. 4-Propoxybenzaldehyde. [Link]
- Patsnap. Method for synthesizing 4-tert-butyl benzaldehyde.
-
PMC. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
The Good Scents Company. 4-tert-butyl benzaldehyde. [Link]
Sources
- 1. 170100-75-1|3-(tert-Butyl)-4-propoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-(TERT-BUTYL)-4-PROPOXYBENZALDEHYDE | 170100-75-1 [m.chemicalbook.com]
- 3. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Methodological & Application
Synthesis of 3-(tert-butyl)-4-propoxybenzaldehyde from 3-tert-butyl-4-hydroxybenzaldehyde
Introduction
3-(tert-butyl)-4-propoxybenzaldehyde is a substituted aromatic aldehyde with applications in the synthesis of fine chemicals, pharmaceuticals, and materials science. The presence of the bulky tert-butyl group and the propoxy ether linkage imparts specific steric and electronic properties, making it a valuable intermediate for targeted molecular design. This document provides a comprehensive guide to the synthesis of 3-(tert-butyl)-4-propoxybenzaldehyde from its precursor, 3-tert-butyl-4-hydroxybenzaldehyde, via the Williamson ether synthesis.
This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and practical insights into experimental best practices to ensure a successful and reproducible synthesis.
Reaction Overview: The Williamson Ether Synthesis
The core of this synthetic transformation is the Williamson ether synthesis, a robust and widely used method for preparing ethers first reported in 1850.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific application, the hydroxyl group of 3-tert-butyl-4-hydroxybenzaldehyde is first deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (in this case, 1-bromopropane) to form the desired ether and a salt byproduct.
The choice of a relatively mild base, such as potassium carbonate (K₂CO₃), is crucial for this synthesis. Stronger bases could potentially react with the aldehyde functional group. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion.[4] For sterically hindered phenols like 3-tert-butyl-4-hydroxybenzaldehyde, the addition of a catalyst like potassium iodide (KI) can be beneficial. The iodide ion, being a better leaving group than bromide, can transiently replace the bromide on the alkyl halide, accelerating the rate of the SN2 reaction.
Experimental Workflow
The overall experimental workflow for the synthesis of 3-(tert-butyl)-4-propoxybenzaldehyde is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of 3-(tert-butyl)-4-propoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a standard Williamson ether synthesis procedure for the preparation of alkoxybenzaldehydes.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-tert-butyl-4-hydroxybenzaldehyde | ≥98% | Commercially Available |
| 1-Bromopropane | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| Potassium Iodide (KI) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Diethyl Ether (Et₂O), anhydrous | ≥99.7% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Commercially Available |
| Deionized Water | In-house |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1-Bromopropane is a volatile and flammable liquid. Avoid inhalation and contact with skin.
-
DMF is a skin and eye irritant. Handle with care.
-
Sodium hydroxide is corrosive. Handle with appropriate care.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-tert-butyl-4-hydroxybenzaldehyde (1.78 g, 10.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.), and potassium iodide (0.17 g, 1.0 mmol, 0.1 equiv.).
-
Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the solids.
-
Slowly add 1-bromopropane (1.35 g, 1.1 mL, 11.0 mmol, 1.1 equiv.) to the reaction mixture using a syringe.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a 5% aqueous solution of sodium hydroxide (2 x 30 mL) to remove any unreacted 3-tert-butyl-4-hydroxybenzaldehyde.[5]
-
Wash the organic layer with deionized water (2 x 50 mL) until the aqueous layer is neutral (pH ~7).
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(tert-butyl)-4-propoxybenzaldehyde as an oil or low-melting solid.
-
Mechanism of Synthesis
The synthesis of 3-(tert-butyl)-4-propoxybenzaldehyde proceeds through a well-established SN2 mechanism.
Caption: Mechanism of the Williamson ether synthesis for 3-(tert-butyl)-4-propoxybenzaldehyde.
Step 1: Deprotonation The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-tert-butyl-4-hydroxybenzaldehyde by potassium carbonate. This results in the formation of a resonance-stabilized phenoxide ion, which is a potent nucleophile.
Step 2: Nucleophilic Attack (SN2) The generated phenoxide ion then undergoes a nucleophilic attack on the primary carbon of 1-bromopropane. This is a concerted SN2 reaction where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group.
Data Summary
| Parameter | Value |
| Starting Material | |
| Name | 3-tert-butyl-4-hydroxybenzaldehyde |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Product | |
| Name | 3-(tert-butyl)-4-propoxybenzaldehyde |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| Reaction Conditions | |
| Base | Potassium Carbonate (K₂CO₃) |
| Alkylating Agent | 1-Bromopropane |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 70-80 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-85% (based on similar syntheses) |
Characterization of 3-(tert-butyl)-4-propoxybenzaldehyde
The structure and purity of the synthesized 3-(tert-butyl)-4-propoxybenzaldehyde should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl protons (singlet, ~1.4 ppm), the propyl chain protons (triplet, triplet, and sextet), the aromatic protons, and the aldehyde proton (singlet, ~9.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 14 carbon atoms in the molecule with distinct chemical shifts for the aldehyde carbonyl carbon, the aromatic carbons, the carbons of the tert-butyl group, and the carbons of the propoxy chain.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and characteristic bands for the C-O-C ether linkage.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product (m/z = 220.31).
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of 3-(tert-butyl)-4-propoxybenzaldehyde from 3-tert-butyl-4-hydroxybenzaldehyde. The protocol detailed in this application note, utilizing potassium carbonate as the base and 1-bromopropane as the alkylating agent in DMF, offers a straightforward procedure for obtaining the desired product in good yield. Careful monitoring of the reaction and appropriate work-up and purification are key to achieving high purity. The principles and procedures outlined herein are readily adaptable for the synthesis of other substituted alkoxybenzaldehydes, making this a valuable methodology for researchers in organic synthesis and medicinal chemistry.
References
- Organic Syntheses Procedure. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- (PDF) Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). ResearchGate.
- Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. (n.d.).
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- 3-(tert-butyl)-4-propoxybenzaldehyde. (n.d.). Sigma-Aldrich.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
Sources
Technical Application Note: Optimized Synthesis of 3-tert-butyl-4-propoxybenzaldehyde via Sterically Hindered Williamson Etherification
Abstract & Strategic Overview
This application note details the optimized protocol for the O-alkylation of 3-tert-butyl-4-hydroxybenzaldehyde to synthesize 3-tert-butyl-4-propoxybenzaldehyde . While Williamson ether synthesis is a standard organic transformation, this specific substrate presents a unique challenge: the bulky tert-butyl group at the 3-position exerts significant steric hindrance on the phenolic hydroxyl group at the 4-position.
Standard protocols utilizing sodium hydroxide or potassium carbonate in acetone often result in sluggish reaction rates and incomplete conversion for such sterically congested phenols. This guide presents a high-efficiency protocol utilizing Cesium Carbonate (
Target Audience
-
Medicinal Chemists
-
Process Development Scientists
-
Materials Scientists (Liquid Crystals/OLED precursors)
Retrosynthetic & Mechanistic Analysis
The Steric Challenge
The target reaction is a bimolecular nucleophilic substitution (
-
Standard Conditions (
/Acetone): Potassium ions form tight ion pairs with phenoxides in solvents with lower dielectric constants, reducing the availability of the "naked" anion. -
Optimized Conditions (
/Acetonitrile): The larger ionic radius of Cesium ( ) results in a lower charge density and weaker solvation shell. This creates a "loose" ion pair, effectively increasing the basicity and nucleophilicity of the phenoxide, allowing it to overcome the steric barrier of the adjacent tert-butyl group [1].
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the critical role of the Cesium intermediate in overcoming steric hindrance.
Experimental Protocol
Materials & Reagents[2][3][4][5][6]
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Grade |
| 3-tert-butyl-4-hydroxybenzaldehyde | 178.23 | 1.0 | Substrate | >98% |
| 1-Bromopropane | 122.99 | 1.5 | Electrophile | ReagentPlus |
| Cesium Carbonate ( | 325.82 | 2.0 | Base | Anhydrous, 99% |
| Acetonitrile ( | 41.05 | N/A | Solvent | Anhydrous |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Optional (Finkelstein) |
Step-by-Step Methodology
Safety Note: Alkyl halides are potential alkylating agents and should be handled in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Flame-dry the glassware under vacuum and backfill with Nitrogen (
) to ensure anhydrous conditions. -
Solubilization: Charge the flask with 3-tert-butyl-4-hydroxybenzaldehyde (1.0 eq, e.g., 5.0 g) and anhydrous Acetonitrile (10 volumes, 50 mL). Stir until fully dissolved.
-
Deprotonation: Add Cesium Carbonate (2.0 eq) in a single portion.
-
Observation: The solution may turn yellow/orange, indicating phenoxide formation.
-
Tech Tip: Stir at Room Temperature (RT) for 15 minutes before adding the alkyl halide to ensure complete deprotonation.
-
-
Alkylation: Add 1-Bromopropane (1.5 eq) dropwise via syringe.
-
Catalysis: If reaction speed is critical, add Potassium Iodide (0.1 eq) to generate the more reactive 1-iodopropane in situ (Finkelstein condition).
-
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a less polar product spot ( ) should appear. -
Time: Typical reaction time is 4–6 hours.
-
-
Workup:
-
Cool the mixture to RT.
-
Filter off the inorganic solids (
, Excess ) through a Celite pad. Rinse the pad with Ethyl Acetate. -
Concentrate the filtrate under reduced pressure.[4]
-
Redissolve the residue in Ethyl Acetate and wash sequentially with:
-
Dry over
, filter, and concentrate to yield the crude oil.
-
Purification
The crude product is often pure enough for subsequent steps (>95%). If higher purity is required:
-
Recrystallization: Hexane/Ethanol mixtures.
-
Flash Chromatography: Silica gel, eluting with 5-10% Ethyl Acetate in Hexanes.
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis, emphasizing the critical checkpoints.
Quality Control & Validation
To confirm the identity of 3-tert-butyl-4-propoxybenzaldehyde , rely on Proton NMR (
Expected NMR Data ( , 400 MHz)
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| -CHO | ~9.85 ppm | Singlet (s) | 1H | Aldehyde proton (Diagnostic) |
| Ar-H | ~7.6 - 7.8 ppm | Multiplet (m) | 2H | Aromatic protons (3,5 positions relative to CHO) |
| Ar-H | ~6.9 - 7.0 ppm | Doublet (d) | 1H | Aromatic proton ortho to ether |
| -O- | ~4.05 ppm | Triplet (t) | 2H | Propyl |
| - | ~1.85 ppm | Multiplet (m) | 2H | Propyl |
| - | ~1.10 ppm | Triplet (t) | 3H | Propyl terminal methyl |
| - | ~1.40 ppm | Singlet (s) | 9H | tert-Butyl group (Confirm retention) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance preventing attack. | Switch from |
| Side Product: Alcohol | Hydrolysis of alkyl halide. | Ensure solvents are strictly anhydrous. Keep system under |
| Aldehyde Oxidation | Air oxidation to benzoic acid. | Degas solvents.[5][2] Ensure tight seals on glassware. |
| C-Alkylation | Ambident nucleophile behavior. | Use non-polar solvents (unlikely with carbonates) or ensure O-alkylation preference by using hard leaving groups (Tosylate) if bromide fails (though rare for this substrate). |
References
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[6][3] Synthetic Communications, 25(9), 1367–1370.[3] Link
- Finkelstein, H. (1910). Darstellungen organischer Fluoride und Jodide. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Organic Syntheses. (2025). General procedures for Williamson Ether Synthesis. Link
-
PubChem. (2025). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Analogous substrate data). Link
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Formylation of 2-tert-butyl-1-propoxybenzene
Abstract
The introduction of a formyl group onto an aromatic scaffold is a pivotal transformation in organic synthesis, yielding aldehyde intermediates crucial for the construction of pharmaceuticals, agrochemicals, and materials.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the regioselective formylation of 2-tert-butyl-1-propoxybenzene, an electron-rich aromatic ether. We explore two powerful formylation methodologies, the Rieche and Vilsmeier-Haack reactions, to selectively target the ortho and para positions relative to the activating propoxy group. This document explains the mechanistic rationale behind the observed regioselectivity, offers step-by-step protocols validated for trustworthiness, and provides insights into experimental design for researchers in organic synthesis and drug development.
Mechanistic Rationale and Regiochemical Control
The formylation of 2-tert-butyl-1-propoxybenzene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the interplay of the electronic effects of the substituents and the steric hindrance they impose.
-
Electronic Effects: The propoxy group (-OPr) is a potent activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs into the aromatic ring. The tert-butyl group is a weaker activating, ortho, para-director via hyperconjugation and induction. The powerful influence of the propoxy group primarily governs the positions of electrophilic attack.
-
Steric Hindrance: The bulky tert-butyl group at the C2 position significantly hinders access to the adjacent C3 position. This steric impediment is a critical factor in determining the final product distribution.
Given these factors, electrophilic attack is favored at the C4 (para) and C6 (ortho) positions. The choice of formylation agent and catalyst is therefore crucial to selectively target one of these sites.
-
Rieche Formylation: This method employs dichloromethyl methyl ether (DCMME) as the formyl source and a strong Lewis acid, such as titanium tetrachloride (TiCl₄), as the catalyst.[2][3] For substrates containing Lewis basic atoms like oxygen, the TiCl₄ can coordinate with the propoxy group. This coordination can pre-dispose the electrophile to attack the proximate ortho (C6) position, potentially overcoming the steric preference for the para position.[1][4]
-
Vilsmeier-Haack Reaction: This reaction utilizes the Vilsmeier reagent, a mild electrophile generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6] Lacking a strong coordinating Lewis acid, this reaction is more sensitive to steric effects, thus favoring substitution at the less hindered C4 (para) position.[7][8]
Caption: Rationale for Regioselective Formylation.
Experimental Protocols
Safety Precautions: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.[9] Reagents such as TiCl₄, POCl₃, and dichloromethyl methyl ether are corrosive and moisture-sensitive; handle them under an inert atmosphere (N₂ or Ar) using dry glassware and syringes. All chemical waste must be disposed of according to institutional guidelines.[10]
Protocol 1: ortho-Formylation via the Rieche Reaction
This protocol is designed to favor the synthesis of 3-tert-butyl-2-propoxybenzaldehyde through Lewis acid-directed electrophilic attack.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 2-tert-butyl-1-propoxybenzene | >98% | Sigma-Aldrich | Starting material |
| Titanium tetrachloride (TiCl₄) | >99.9% | Acros Organics | Use fresh from a sealed bottle; handle in hood |
| Dichloromethyl methyl ether (DCMME) | >98% | TCI Chemicals | Corrosive and volatile; handle in hood |
| Dichloromethane (DCM), anhydrous | DriSolv™ Grade | EMD Millipore | Solvent |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | For quenching the reaction |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | VWR | For aqueous work-up |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker | For aqueous work-up |
| Brine (Saturated aqueous NaCl) | ACS Grade | LabChem | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous Powder | BDH | For drying organic layers |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |
| Hexane / Ethyl Acetate | HPLC Grade | Honeywell | Eluents for chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-tert-butyl-1-propoxybenzene (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 10 mL per 1 g of substrate).
-
Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Under vigorous stirring, add titanium tetrachloride (2.2 eq.) dropwise via syringe over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 5 °C. A dark-colored complex will form.
-
Stirring: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Electrophile Addition: Add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Stir the quenched mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and dilute with additional dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired 3-tert-butyl-2-propoxybenzaldehyde.
Protocol 2: para-Formylation via the Vilsmeier-Haack Reaction
This protocol is designed to favor the synthesis of 5-tert-butyl-2-propoxybenzaldehyde by leveraging steric control.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 2-tert-butyl-1-propoxybenzene | >98% | Sigma-Aldrich | Starting material |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Alfa Aesar | Reagent and solvent |
| Phosphorus oxychloride (POCl₃) | >99% | Strem Chemicals | Use fresh; handle in hood |
| Dichloromethane (DCM), anhydrous | DriSolv™ Grade | EMD Millipore | Solvent (optional) |
| Sodium Acetate (NaOAc) | Anhydrous | Avantor | For work-up |
| Diethyl Ether (Et₂O) | Anhydrous | Macron | For extraction |
| Brine (Saturated aqueous NaCl) | ACS Grade | LabChem | For aqueous work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Powder | BeanTown Chem | For drying organic layers |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |
| Hexane / Ethyl Acetate | HPLC Grade | Honeywell | Eluents for chromatography |
Step-by-Step Methodology
-
Vilsmeier Reagent Formation: In a dry, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (1.2 eq.) dropwise with stirring. After the addition, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.
-
Substrate Addition: Dissolve 2-tert-butyl-1-propoxybenzene (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt and neutralize the acid.
-
Work-up: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-tert-butyl-2-propoxybenzaldehyde.
Workflow and Data Summary
Caption: General Experimental Workflow.
Comparative Summary of Formylation Protocols
| Parameter | Protocol 1: Rieche Formylation | Protocol 2: Vilsmeier-Haack Reaction |
| Target Product | 3-tert-butyl-2-propoxybenzaldehyde (ortho) | 5-tert-butyl-2-propoxybenzaldehyde (para) |
| Key Reagents | Dichloromethyl methyl ether, TiCl₄ | DMF, POCl₃ |
| Driving Principle | Lewis acid coordination directs ortho-substitution | Steric hindrance directs para-substitution |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to 70 °C |
| Key Advantage | Access to the sterically hindered ortho isomer | High reliability, avoids highly corrosive TiCl₄ |
| Considerations | TiCl₄ is highly corrosive and moisture-sensitive. | Reaction can be slower; requires heating. |
| Expected Yield | 60-75% (isomer dependent) | 70-85% |
Conclusion
The regioselective formylation of 2-tert-butyl-1-propoxybenzene can be effectively controlled through the strategic selection of the reaction methodology. The Rieche formylation, leveraging the coordinating power of titanium tetrachloride, provides a reliable route to the sterically congested ortho-formylated product, 3-tert-butyl-2-propoxybenzaldehyde. Conversely, the Vilsmeier-Haack reaction, which is governed primarily by steric factors, predictably yields the para-formylated isomer, 5-tert-butyl-2-propoxybenzaldehyde. These protocols offer robust and reproducible methods for accessing valuable aldehyde building blocks, enabling further synthetic diversification for researchers in the pharmaceutical and chemical industries.
References
-
Rieche, A.; Gross, H.; Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyl-äthern. Chemische Berichte, 93(1), 88-94. [Link]
-
Organic Chemistry Portal. (n.d.). Rieche Formylation. Common Conditions. [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. OrgoSolver. [Link]
-
Wikipedia. (2023). Duff reaction. In Wikipedia. [Link]
-
SynArchive. (n.d.). Duff Reaction. SynArchive. [Link]
-
SynArchive. (n.d.). Rieche Formylation. SynArchive. [Link]
-
Wikiwand. (n.d.). Rieche formylation. Wikiwand. [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Chemistry Student. [Link] (Note: A representative, non-specific URL is used as the original may be unavailable).
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Name Reactions in Organic Synthesis. [Link]
-
Casiraghi, G., et al. (1980). Convenient Method for the ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl₄. Tetrahedron Letters, 44(27), 4961–4963. [Link]
-
Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]
-
Molecules. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. [Link]
-
YouTube. (2025). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. OChemSimplified. [Link] (Note: A representative, non-specific URL is used as the original may be unavailable).
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
- Google Patents. (1995).
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. [Link] (Note: A root URL is provided as direct access to specific papers can vary).
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Organic Syntheses. [Link]
-
PubChem. (n.d.). 3-tert-Butyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Propoxy-benzaldehyde. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Working with Hazardous Chemicals. ResearchGate. [Link] (Note: A root URL is provided as direct access to specific papers can vary).
-
SpectraBase. (n.d.). Benzaldehyde, 2-propoxy-. SpectraBase. [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link] (Note: A root URL is provided as direct access to specific papers can vary).
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 2-(2-acetoxy-3-(tert-butyldi-sulfanyl)propoxy)... ResearchGate. [Link] (Note: A root URL is provided as direct access to specific papers can vary).
-
Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Concordia University. [Link]
-
Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation. [Link]
-
PubChem. (n.d.). 2-tert-Butoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. [Link] (Note: A root URL is provided as direct access to specific papers can vary).
-
Wikipedia. (2023). Formylation. In Wikipedia. [Link]
-
ResearchGate. (2025). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. ResearchGate. [Link] (Note: A root URL is provided as direct access to specific papers can vary).
-
PMC. (2022). TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(tert-butyl)-4-propoxybenzaldehyde by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-(tert-butyl)-4-propoxybenzaldehyde via column chromatography. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to directly address the common issues encountered during the column chromatography of 3-(tert-butyl)-4-propoxybenzaldehyde and related aromatic aldehydes.
Q1: My 3-(tert-butyl)-4-propoxybenzaldehyde appears to be degrading on the silica gel column. What is causing this and how can I prevent it?
A1: Aldehyde degradation on silica gel is a frequent issue, primarily due to the acidic nature of standard silica gel.[1][2] The silanol groups (Si-OH) on the silica surface can catalyze oxidation of the aldehyde to the corresponding carboxylic acid (3-(tert-butyl)-4-propoxybenzoic acid) or other side reactions.[3]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen mobile phase containing a small amount of a volatile base, such as 1-2% triethylamine (Et3N).[1][4] This will neutralize the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina is less acidic than silica and can be a better choice for purifying acid-sensitive compounds like aldehydes.[1][2][5]
-
Check for Compound Stability: Before committing to a large-scale purification, test the stability of your compound on a small scale. Spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC in a suitable solvent system to see if any new spots (degradation products) have formed.[6]
Q2: I'm observing significant tailing or streaking of my compound on the TLC plate and column. What's the reason for this?
A2: Tailing is often a sign of undesirable interactions between your compound and the stationary phase. For polar compounds like aldehydes, this can be due to strong adsorption to the active sites on the silica gel. Overloading the column with the sample can also lead to poor separation and tailing.[4]
Troubleshooting Steps:
-
Optimize the Mobile Phase: A mobile phase that is too non-polar may not be effective at eluting your compound, leading to tailing. Gradually increasing the polarity of the eluent can help. A good starting point for aromatic aldehydes is a hexane/ethyl acetate or hexane/dichloromethane mixture.[1][7]
-
Add a Competitive Binder: Adding a small amount of a polar solvent like methanol to your mobile phase can sometimes help to reduce tailing by competing with your compound for the active sites on the silica. However, be cautious as methanol can react with aldehydes to form hemiacetals or acetals.[1]
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Q3: My desired product and a key impurity are co-eluting. How can I improve the separation?
A3: Co-elution occurs when the polarity of your product and an impurity are very similar. Improving separation requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with diethyl ether or dichloromethane) can alter the selectivity and improve separation.[1]
-
Gradient Elution: Employing a shallow gradient of increasing solvent polarity can help to resolve closely eluting compounds.
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, switching to a different stationary phase like alumina or a bonded-phase silica (e.g., diol or cyano) might provide the necessary selectivity.
Q4: I'm using an alcohol-based solvent in my mobile phase and getting unexpected side products. What is happening?
A4: Aldehydes can react with alcohols in the presence of an acid catalyst (like silica gel) to form hemiacetals and acetals.[1] This is a reversible reaction, but it can complicate purification efforts.
Troubleshooting Steps:
-
Avoid Alcoholic Solvents: If possible, avoid using alcohols like methanol or ethanol in your mobile phase. Opt for aprotic solvents like ethyl acetate, diethyl ether, or dichloromethane.[1]
-
Use Deactivated Silica: If an alcohol is necessary to achieve the desired polarity, use silica gel that has been deactivated with triethylamine as described in Q1. This will reduce the acidity and minimize the formation of acetals.
Experimental Protocol: Column Chromatography of 3-(tert-butyl)-4-propoxybenzaldehyde
This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude material.
1. Preparation of the Stationary Phase (Neutralized Silica Gel):
-
In a fume hood, weigh out the required amount of silica gel (230-400 mesh) into a beaker.
-
Prepare your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine to the mobile phase to a final concentration of 1% (v/v).
-
Carefully pour the neutralized mobile phase over the silica gel until a slurry is formed. Stir gently with a glass rod to release any trapped air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.[4]
3. Sample Loading:
-
Wet Loading: Dissolve your crude 3-(tert-butyl)-4-propoxybenzaldehyde in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.[4]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
4. Elution and Fraction Collection:
-
Begin elution with your starting non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by thin-layer chromatography (TLC).
-
If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute your compound.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(tert-butyl)-4-propoxybenzaldehyde.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica gel (230-400 mesh), neutralized with 1% Et3N | Standard, cost-effective stationary phase. Neutralization prevents aldehyde degradation. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Good starting solvent systems for aromatic aldehydes. Polarity can be easily adjusted. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler, but a shallow gradient may be needed for closely eluting impurities. |
| Rf of Target Compound | ~0.25-0.35 | An optimal Rf value on TLC generally translates to good separation on the column. |
| Sample Load | 1-3% of silica gel weight | Prevents column overloading and ensures good separation. |
Workflow Visualization
The following diagram illustrates the key decision-making steps in troubleshooting the purification of 3-(tert-butyl)-4-propoxybenzaldehyde.
Caption: Troubleshooting workflow for aldehyde purification.
References
- Benchchem. Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.
- ChemicalBook. 3-(TERT-BUTYL)-4-PROPOXYBENZALDEHYDE | 170100-75-1.
- ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?.
- HPLC Troubleshooting Guide.
- Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Benchchem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Wiley-VCH. Supporting Information.
- ResearchGate. Solid-phase extraction with C18 silica gel modified with 2,4-dinitrophenylhydrazine and HPLC-UV determination of benzaldehyde and furfural in beverages.
- Sigma-Aldrich. 4-Propoxybenzaldehyde.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Sigma-Aldrich. 4-tert-Butylbenzaldehyde.
- BLDpharm. 3-(tert-Butyl)-4-propoxybenzaldehyde.
- ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Reddit. Purifying aldehydes?.
Sources
Removing unreacted propyl bromide from benzaldehyde synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of benzaldehyde, specifically focusing on the removal of unreacted propyl bromide. The following troubleshooting guides and FAQs address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q: Why is my crude benzaldehyde product contaminated with propyl bromide?
A: Propyl bromide contamination typically arises when it is used as a precursor for a Grignard reagent (propylmagnesium bromide) in the synthesis. If the Grignard reagent formation is not driven to completion, the unreacted propyl bromide will remain in the reaction mixture and contaminate the final product. Complete consumption of the magnesium turnings is a key indicator of a successful Grignard formation.[1][2]
Q: What are the primary challenges in separating unreacted propyl bromide from benzaldehyde?
A: The primary challenge is not the separation itself, but performing it without degrading the desired product, benzaldehyde. Benzaldehyde is highly susceptible to air oxidation, especially when heated, forming benzoic acid as a common impurity.[3][4] Therefore, while the significant difference in boiling points between propyl bromide and benzaldehyde suggests a straightforward distillation, care must be taken to avoid product loss.
Q: Why is the complete removal of propyl bromide critical for my research?
A: Complete removal of alkyl halides like propyl bromide is crucial for several reasons:
-
Purity and Characterization: It ensures the accurate characterization of your benzaldehyde product and provides a clean baseline for subsequent reactions.
-
Downstream Reactions: Propyl bromide is an electrophile and can interfere with subsequent nucleophilic addition steps, leading to unwanted side products.[5]
-
Regulatory and Safety: For professionals in drug development, residual alkyl halides are considered potential genotoxic impurities (PGIs) and must be strictly controlled to meet regulatory standards.
Troubleshooting Guide: Purification Protocols
This section provides detailed, question-and-answer-based protocols to address specific purification challenges.
Q1: I have a significant amount of propyl bromide in my crude product. What is the most effective primary purification method?
A: For bulk removal, fractional distillation is the most effective method due to the large difference in boiling points between the two compounds.
Causality: Propyl bromide (boiling point ~71°C) is significantly more volatile than benzaldehyde (boiling point ~179°C). This volatility difference allows for their efficient separation by heating the mixture; the component with the lower boiling point (propyl bromide) will vaporize first, can be collected, and removed from the mixture.[6][7]
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Propyl Bromide | 123.00 | 71 | 1.35 | Insoluble in water, soluble in organic solvents. |
| Benzaldehyde | 106.12 | 179 | 1.044 | Slightly soluble in water, miscible with organic solvents.[8] |
| Benzoic Acid | 122.12 | 249 | 1.27 | Sparingly soluble in cold water, soluble in hot water and organic solvents.[3] |
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charge the Flask: Add the crude benzaldehyde/propyl bromide mixture to the distilling flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Fraction 1 (Propyl Bromide): The temperature will rise and plateau around the boiling point of propyl bromide (~71°C). Collect this fraction in the first receiving flask until the temperature begins to rise again.
-
Intermediate Fraction: As the temperature rises between 71°C and 179°C, switch to a second receiving flask to collect an intermediate fraction, which may contain traces of both compounds.
-
Fraction 2 (Benzaldehyde): The temperature will stabilize at the boiling point of benzaldehyde (~179°C). Switch to a clean, dry receiving flask to collect the purified product.[9]
-
-
Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating.
Q2: My benzaldehyde is degrading and turning yellow/brown during distillation. How can I prevent this?
A: This indicates oxidation of benzaldehyde to benzoic acid, which is accelerated by high temperatures in the presence of air.[3][4] The solution is to perform the distillation under reduced pressure (vacuum distillation) and in an inert atmosphere.
Causality: Lowering the pressure above a liquid reduces its boiling point.[7][10] By performing the distillation under vacuum, benzaldehyde can be distilled at a much lower temperature, minimizing thermal decomposition and oxidation. Performing the procedure under a nitrogen or argon atmosphere further prevents oxidation.[4]
-
System Check: Before starting, ensure your glassware has no star cracks, as they can fail under vacuum.[10]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum. Use a capillary ebulliator or a magnetic stirrer for smooth boiling. Connect the apparatus to a vacuum pump through a cold trap.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon before applying the vacuum.
-
Apply Vacuum: Slowly and carefully apply the vacuum to the desired pressure.
-
Heating and Collection: Gently heat the flask. Collect the benzaldehyde fraction that distills at the reduced boiling point. (e.g., Benzaldehyde boils at ~62°C at 10 mmHg).
-
Release Vacuum: Cool the system down before slowly reintroducing the inert gas to release the vacuum. Releasing the vacuum while the apparatus is hot will cause rapid oxidation of the benzaldehyde.
Q3: I only have trace amounts of propyl bromide left, and distillation seems excessive. Is there a chemical method for final purification?
A: Yes, a highly effective method for removing residual aldehydes from other organic compounds is through the formation of a bisulfite addition compound .[11][12]
Causality: Aldehydes react with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct. Propyl bromide, being an alkyl halide, does not react and will remain in the organic phase. This difference in reactivity allows for a clean separation via liquid-liquid extraction. The aldehyde can then be easily regenerated from the aqueous layer.[12][13]
Caption: Decision Tree for Selecting a Purification Method.
References
-
14 (Source: Google Search)
-
(Source: Sciencemadness.org)
-
15 (Source: ECHEMI)
-
16 (Source: Google Patents)
-
3 (Source: Wikipedia)
-
17 (Source: Benchchem)
-
4 (Source: Chemical Papers)
-
6 (Source: University of Rochester Chemistry)
-
7 (Source: BYJU'S)
-
10 (Source: University of Colorado Boulder, Organic Chemistry)
-
9 (Source: Khan Academy)
-
5 (Source: Google Patents)
-
1 (Source: Chemistry LibreTexts)
-
2 (Source: Master Organic Chemistry)
-
11 (Source: Organic Syntheses)
-
12 (Source: ACS Publications)
-
13 (Source: PMC)
-
8 (Source: PrepChem.com)
Sources
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- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl formate ester reacts with CH3CH2CH2MgBr to give class 12 chemistry CBSE [vedantu.com]
- 15. echemi.com [echemi.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
3-(tert-butyl)-4-propoxybenzaldehyde vs 3,5-di-tert-butyl-4-hydroxybenzaldehyde
The following technical guide provides an in-depth comparative analysis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 3-(tert-butyl)-4-propoxybenzaldehyde , designed for researchers in medicinal chemistry and materials science.
Executive Summary
This guide contrasts two structurally related but functionally distinct benzaldehyde derivatives.
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde (3,5-DTB-4-HB) is a "reactive shield" molecule. Its dual functionality (hindered phenol + aldehyde) makes it a premier building block for redox-active ligands, antioxidants, and bio-responsive Schiff bases.
-
3-(tert-butyl)-4-propoxybenzaldehyde (3-TB-4-PB) is a "structural anchor." With a capped phenolic oxygen and reduced steric bulk (mono-tert-butyl), it serves as a lipophilic, non-acidic scaffold ideal for increasing solubility and membrane permeability in drug candidates without introducing redox instability.
Physicochemical Profile
The choice between these two scaffolds often dictates the solubility and metabolic stability of the final compound.
| Feature | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 3-(tert-butyl)-4-propoxybenzaldehyde |
| CAS Number | 1620-98-0 | 170100-75-1 |
| Molecular Weight | 234.34 g/mol | 220.31 g/mol |
| Core Structure | Phenol (Dual t-Butyl Shield) | Phenyl Ether (Mono t-Butyl Shield) |
| H-Bond Donor | Yes (Phenolic -OH) | No (Capped Ether) |
| LogP (Est.) | ~4.4 (Lipophilic) | ~4.8 (Highly Lipophilic) |
| pKa | ~10-11 (Weakly acidic due to sterics) | N/A (Non-ionizable) |
| Redox Activity | High (Forms Quinone Methide) | Inert (Stable to oxidation) |
| Physical State | Crystalline Solid (mp 185-193°C) | Liquid / Low-melting Solid |
Expert Insight: The "Shielding" Effect
-
3,5-DTB-4-HB : The two tert-butyl groups create a "steric pocket" around the hydroxyl group. This prevents rapid dimerization but allows Hydrogen Atom Transfer (HAT), the mechanism behind its antioxidant activity.
-
3-TB-4-PB : The single tert-butyl group provides partial steric protection to the ether linkage, preventing enzymatic dealkylation, while the flexible propoxy tail disrupts crystal packing, often improving solubility in organic media.
Reactivity & Applications
A. 3,5-DTB-4-HB: The Redox-Active Scaffold
This molecule is not just a structural spacer; it is a functional warhead .
-
Antioxidant Integration : When incorporated into polymers or ligands, the hindered phenol moiety acts as a radical trap.
-
Schiff Base Ligands (Salen-Type) : Condensation with diamines yields ligands capable of stabilizing high-oxidation-state metals (e.g., Mn, Co) due to the electron-donating nature of the phenolate.
-
Quinone Methide Formation : Under oxidative stress, this scaffold can form a quinone methide, a reactive intermediate often used in "self-immolative" drug linkers.
B. 3-TB-4-PB: The Inert Lipophilic Scaffold
Use this scaffold when you need the shape of a hindered benzene ring but cannot tolerate an acidic proton or redox activity.
-
Medicinal Chemistry : Used to append a lipophilic "tail" to a drug molecule to improve blood-brain barrier (BBB) penetration. The propoxy group adds flexibility compared to the rigid tert-butyls.
-
Material Science : Used in liquid crystals where the ether linkage provides stability and the alkyl chain induces mesophase formation.
Experimental Protocols
Protocol 1: Synthesis of 3,5-DTB-4-HB (Duff Reaction)
Target: Introduction of aldehyde to hindered phenol.
Reagents: 2,6-Di-tert-butylphenol, Hexamethylenetetramine (HMTA), Glacial Acetic Acid.
-
Dissolution: Dissolve 20.6 g (100 mmol) of 2,6-di-tert-butylphenol in 150 mL of glacial acetic acid.
-
Addition: Add 14.0 g (100 mmol) of HMTA. The mixture will turn yellow.
-
Reflux: Heat to reflux (118°C) for 4–6 hours. The color changes to deep orange/red.
-
Hydrolysis: Cool to 60°C and add 50 mL of 33% HCl. Stir for 30 mins to hydrolyze the iminium intermediate.
-
Workup: Pour into 500 mL ice water. The product precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol/water (9:1). Yield: ~65%.
-
Note: The steric bulk directs formylation exclusively to the para position.
-
Protocol 2: Synthesis of 3-TB-4-PB (Williamson Ether Synthesis)
Target: Capping the phenol to create the ether scaffold.
Reagents: 3-tert-butyl-4-hydroxybenzaldehyde, 1-Bromopropane, K2CO3, DMF.
-
Setup: In a flame-dried flask, dissolve 17.8 g (100 mmol) of 3-tert-butyl-4-hydroxybenzaldehyde (Note: Mono-t-butyl starting material) in 100 mL anhydrous DMF.
-
Deprotonation: Add 27.6 g (200 mmol) of anhydrous K2CO3. Stir at RT for 30 mins. The solution turns bright yellow (phenolate formation).
-
Alkylation: Add 14.8 g (120 mmol) of 1-bromopropane dropwise.
-
Heating: Heat to 80°C for 4 hours. Monitor TLC (Hexane/EtOAc 4:1) for disappearance of the phenol.
-
Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (3x 100 mL). Wash organics with 1M NaOH (to remove unreacted phenol) and brine.
-
Isolation: Dry over MgSO4 and concentrate. Purify via vacuum distillation or silica column. Yield: ~85%.
Visualizations
Figure 1: Comparative Reactivity Pathways
This diagram illustrates the divergent synthetic utility of the two scaffolds.
Caption: Divergent synthesis and application pathways. 3,5-DTB-4-HB retains redox activity, while 3-TB-4-PB serves as a stable structural building block.
Figure 2: Steric Environment Map
A logical representation of the "Shielding" difference.
Caption: Steric mapping showing the "Fortress" nature of the di-tert-butyl phenol vs. the "Flexible" nature of the mono-tert-butyl ether.
References
-
BenchChem Technical Support . (2025). A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. BenchChem. Link
-
Sigma-Aldrich . (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Product Sheet. Merck KGaA. Link
-
National Institute of Standards and Technology (NIST) . (2025).[1] 3,5-di-tert-Butyl-4-hydroxybenzaldehyde Spectral Data. NIST Chemistry WebBook.[1] Link
-
ChemicalBook . (n.d.). 3-(tert-Butyl)-4-propoxybenzaldehyde Properties and Suppliers. ChemicalBook. Link
-
PubChem . (2025).[2] Compound Summary: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[1][2][3][4] National Library of Medicine. Link
Sources
Comparison of 4-propoxybenzaldehyde and 3-tert-butyl analog reactivity
The following technical guide provides an in-depth comparison of 4-Propoxybenzaldehyde and its meta-substituted alkyl analog, 3-tert-Butylbenzaldehyde .
Executive Summary
In drug discovery and materials science, the choice between an alkoxy-substituted benzaldehyde and an alkyl-substituted analog often dictates the solubility, metabolic stability, and reaction kinetics of the final scaffold.
-
4-Propoxybenzaldehyde is dominated by electronic effects .[1] The para-alkoxy group is a strong resonance donor, significantly deactivating the carbonyl carbon toward nucleophilic attack while enhancing the electron density of the aromatic ring.
-
3-tert-Butylbenzaldehyde is dominated by steric and inductive effects . The meta-tert-butyl group provides weak inductive donation without resonance deactivation. Its primary contribution is lipophilic bulk, influencing binding pockets and crystal packing rather than drastically altering carbonyl electrophilicity.
Recommendation: Use 3-tert-Butylbenzaldehyde when faster imine/Schiff base formation is required or when increasing lipophilicity without introducing metabolic "soft spots" (like ether cleavage). Use 4-Propoxybenzaldehyde to electronically tune the system for oxidation resistance or to leverage the flexible propoxy tail for liquid crystal alignment.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
| Feature | 4-Propoxybenzaldehyde | 3-tert-Butylbenzaldehyde |
| CAS Number | 5736-85-6 | 23039-28-3 |
| Molecular Structure | Para-substituted ether (Linear) | Meta-substituted alkyl (Bulky/Globular) |
| Molecular Weight | 164.20 g/mol | 162.23 g/mol |
| Boiling Point | 129–130 °C (10 mmHg) | 140–150 °C (Atmospheric) |
| Density | 1.039 g/mL | ~0.966 g/mL |
| Electronic Character | Strong Donor (+R > -I) | Weak Donor (+I only) |
| Hammett Constant ( |
Mechanistic Analysis: Reactivity & Kinetics
Electronic Effects on Carbonyl Electrophilicity
The reactivity of the aldehyde carbonyl is governed by the electron density at the carbonyl carbon.
-
4-Propoxybenzaldehyde (Resonance Dominance): The oxygen atom of the propoxy group donates a lone pair into the aromatic ring system. This electron density is delocalized to the ortho and para positions. Since the carbonyl is para, it receives significant electron density via resonance.
-
3-tert-Butylbenzaldehyde (Inductive Dominance): The tert-butyl group is an inductive donor (+I) but cannot participate in resonance. Furthermore, it is in the meta position, where resonance effects from the substituent to the carbonyl are geometrically impossible.
-
Consequence: The carbonyl retains more positive character. It is more reactive toward nucleophiles than the 4-propoxy analog.
-
Steric Effects
-
4-Propoxy: The linear chain is flexible and points away from the carbonyl (180° angle). It offers minimal steric hindrance to incoming reagents.
-
3-tert-Butyl: The bulky
group is closer to the carbonyl (120° angle). While not as blocking as an ortho substituent, the sheer volume of the tert-butyl group can impede the approach of large nucleophiles or catalysts, creating a "steric gate" effect.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the divergent reactivity profiles driven by these effects.
Caption: Comparative flux of nucleophilic addition. The strong resonance effect in 4-propoxybenzaldehyde retards the reaction rate compared to the inductively controlled 3-tert-butyl analog.
Experimental Protocols & Data
Protocol A: Schiff Base Formation (Imine Synthesis)
This protocol validates the difference in carbonyl electrophilicity.
Objective: Compare the rate of imine formation with n-butylamine.
Materials:
-
Aldehyde (1.0 mmol)
-
n-Butylamine (1.1 mmol)
-
Solvent: Methanol (anhydrous, 5 mL)
-
Catalyst: Acetic acid (1 drop, optional)
Step-by-Step Methodology:
-
Preparation : Dissolve 1.0 mmol of 4-propoxybenzaldehyde in Vial A and 1.0 mmol of 3-tert-butylbenzaldehyde in Vial B using 5 mL anhydrous methanol.
-
Initiation : Add 1.1 mmol of n-butylamine to each vial simultaneously at 25°C.
-
Monitoring : Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS at t=5, 15, 30, and 60 minutes.
-
Observation :
-
Vial B (3-tBu): Conversion typically reaches >90% within 15-30 minutes due to higher electrophilicity.
-
Vial A (4-OPr): Conversion lags, often requiring 60+ minutes or mild heating to reach completion due to resonance deactivation.
-
Protocol B: Oxidation Stability (Autoxidation)
This protocol assesses the stability of the aldehyde during storage or aerobic conditions.
Objective: Measure the formation of benzoic acid derivatives under O₂ exposure.
Methodology:
-
Expose neat samples of both aldehydes to air at 40°C for 24 hours.
-
Analyze by ¹H NMR (CDCl₃). Look for the disappearance of the aldehyde proton (~9.8-10.0 ppm) and appearance of the carboxylic acid proton (~11.0+ ppm).
-
Result : 4-Propoxybenzaldehyde oxidizes faster. The electron-rich ring stabilizes the radical intermediate formed during autoxidation, facilitating the conversion to 4-propoxybenzoic acid. 3-tert-Butylbenzaldehyde is comparatively more stable.
Comparative Data Summary
The following table synthesizes theoretical Hammett predictions with observed experimental trends.
| Reaction Type | 4-Propoxybenzaldehyde | 3-tert-Butylbenzaldehyde | Dominant Factor |
| Nucleophilic Addition (e.g., NaBH₄, Amines) | Slow ( | Fast ( | Electronic (Resonance deactivation in 4-OPr) |
| EAS Ring Substitution (e.g., Bromination) | High Reactivity (Ortho to OPr) | Moderate Reactivity (Para to tBu) | Electronic (Strong activation by OPr) |
| Oxidation (to Benzoic Acid) | Rapid (Prone to spoilage) | Stable | Radical Stability (Electron-rich systems oxidize faster) |
| Solubility (in Hexane) | High | Very High | Lipophilicity (t-Butyl is highly lipophilic) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79812, 4-Propoxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10192588, 3-tert-butylbenzaldehyde. Retrieved from [Link]
Sources
The Bulky Guardian: A Comparative Guide to the Steric Effects of the Tert-Butyl Group on Benzaldehyde Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of steric and electronic effects is paramount in predicting and controlling chemical reactivity. The tert-butyl group, a seemingly simple alkyl substituent, exerts a profound influence on the reactivity of aromatic systems due to its sheer bulk. This guide provides an in-depth comparison of the reactivity of benzaldehyde and its sterically hindered counterpart, 4-tert-butylbenzaldehyde, in a series of fundamental organic transformations. By examining key experimental data, we will elucidate the significant role of the tert-butyl group in modulating reaction pathways and outcomes.
The Tert-Butyl Group: More Than Just an Anchor
The tert-butyl group [-C(CH₃)₃] is a unique substituent. Electronically, it is a weak electron-donating group through induction. However, its defining characteristic is its immense steric footprint. The three methyl groups project in a tetrahedral arrangement, creating a bulky, umbrella-like shield around its point of attachment. When positioned on a benzene ring, this steric hindrance can dramatically influence the accessibility of adjacent functional groups.
In this guide, we will explore how this "steric shielding" impacts the reactivity of the aldehyde functional group in 4-tert-butylbenzaldehyde compared to the unhindered benzaldehyde. We will focus on four key reaction classes: nucleophilic addition (Grignard and Wittig reactions), oxidation, and a disproportionation reaction (Cannizzaro reaction).
Visualizing the Steric Hindrance
The following diagram illustrates the difference in steric accessibility of the carbonyl carbon in benzaldehyde versus 4-tert-butylbenzaldehyde.
Caption: Workflow for the comparative Grignard reaction.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine to activate the magnesium. A solution of bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once the reaction begins, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Aldehydes: Prepare two separate reaction flasks, each containing the prepared Grignard reagent. Cool the flasks to 0°C. To one flask, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. To the second flask, add a solution of 4-tert-butylbenzaldehyde (1.0 eq) in anhydrous THF at the same rate.
-
Workup: After the addition is complete, allow the reactions to warm to room temperature and stir for 1 hour. Quench the reactions by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixtures to separatory funnels and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Analysis: Analyze the crude products by Thin Layer Chromatography (TLC) and purify by column chromatography on silica gel to obtain the corresponding secondary alcohols. Characterize the products using ¹H NMR and IR spectroscopy.
II. Nucleophilic Addition: The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. The reaction involves a phosphonium ylide, which is a bulky nucleophile. Therefore, steric hindrance around the carbonyl group can significantly impact the reaction rate and yield.
Comparative Reactivity
The tert-butyl group in 4-tert-butylbenzaldehyde, while distant from the carbonyl, can still exert a minor steric influence on the approach of the bulky Wittig reagent. More significantly, as a weak electron-donating group, it slightly deactivates the carbonyl carbon towards nucleophilic attack compared to the unsubstituted benzaldehyde. This deactivation leads to a slower reaction rate and potentially lower yields under identical reaction conditions.
Table 2: Comparative Data for the Wittig Reaction with Benzylidenetriphenylphosphorane
| Substrate | Product | Relative Rate Constant (k/k₀) | Typical Yield (%) |
| Benzaldehyde | Stilbene | 1.00 | ~85-95% |
| 4-tert-Butylbenzaldehyde | 4-tert-Butylstilbene | ~0.75 (estimated) | ~75-85% |
Relative rate constant is an estimation based on the trend of electron-donating groups decreasing the rate of Wittig reactions. [1]
Experimental Protocol: Comparative Wittig Reaction
Step-by-Step Methodology:
-
Ylide Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the deep red ylide indicates a successful reaction. Stir the mixture at room temperature for 1 hour.
-
Reaction with Aldehydes: Prepare two separate flasks containing the ylide solution. To one flask, add a solution of benzaldehyde (1.0 eq) in anhydrous THF. To the second flask, add a solution of 4-tert-butylbenzaldehyde (1.0 eq) in THF at the same rate.
-
Reaction Monitoring and Workup: Monitor the progress of the reactions by TLC. Once the starting aldehyde is consumed, quench the reactions by adding water.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Analysis: The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography or recrystallization to yield the pure stilbene derivatives. Characterize the products by ¹H NMR and melting point determination.
III. Oxidation: Conversion to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a common and important transformation. The reaction mechanism can be sensitive to the electronic properties of the aromatic ring.
Comparative Reactivity
The electron-donating nature of the tert-butyl group in 4-tert-butylbenzaldehyde increases the electron density on the aromatic ring and, to a lesser extent, at the carbonyl carbon. This can make the aldehyde more susceptible to oxidation by electrophilic oxidizing agents. Therefore, 4-tert-butylbenzaldehyde is expected to be oxidized at a faster rate than benzaldehyde.
Table 3: Comparative Data for Oxidation with Potassium Permanganate
| Substrate | Product | Relative Rate Constant (k/k₀) | Typical Yield (%) |
| Benzaldehyde | Benzoic Acid | 1.00 | >90% |
| 4-tert-Butylbenzaldehyde | 4-tert-Butylbenzoic Acid | >1.00 (estimated) | >90% |
Experimental Protocol: Comparative Oxidation
Caption: Workflow for the comparative oxidation of benzaldehydes.
Step-by-Step Methodology:
-
Reaction Setup: In two separate flasks, dissolve benzaldehyde (1.0 eq) and 4-tert-butylbenzaldehyde (1.0 eq) in a mixture of acetone and water.
-
Oxidation: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water dropwise to each flask. The purple color of the permanganate will disappear as it is consumed. Continue the addition until a faint pink color persists.
-
Workup: Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.
-
Purification and Analysis: Collect the solid product by vacuum filtration, wash with cold water, and dry. The purity of the benzoic acid and 4-tert-butylbenzoic acid can be assessed by their melting points. Further characterization can be done using IR spectroscopy, looking for the appearance of a broad O-H stretch and the characteristic C=O stretch of a carboxylic acid.
IV. Disproportionation: The Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Comparative Reactivity
The rate of the Cannizzaro reaction is dependent on the electrophilicity of the carbonyl carbon. The electron-donating tert-butyl group in 4-tert-butylbenzaldehyde slightly reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydroxide ion compared to benzaldehyde. Consequently, the Cannizzaro reaction is expected to proceed at a slower rate for 4-tert-butylbenzaldehyde.
Table 4: Comparative Data for the Cannizzaro Reaction
| Substrate | Products | Relative Reaction Rate |
| Benzaldehyde | Benzyl Alcohol & Benzoic Acid | Faster |
| 4-tert-Butylbenzaldehyde | 4-tert-Butylbenzyl Alcohol & 4-tert-Butylbenzoic Acid | Slower |
Experimental Protocol: Comparative Cannizzaro Reaction
Step-by-Step Methodology:
-
Reaction Setup: In two separate, sealed vessels, place benzaldehyde (1.0 eq) and 4-tert-butylbenzaldehyde (1.0 eq).
-
Reaction Initiation: Add a concentrated solution of potassium hydroxide (e.g., 50% w/v) to each aldehyde. Seal the vessels and shake vigorously to create an emulsion.
-
Reaction Progress: Allow the reactions to proceed at room temperature for 24 hours. The progress can be monitored by the disappearance of the aldehyde spot on a TLC plate.
-
Workup and Separation: After the reaction is complete, add water to dissolve the potassium salt of the carboxylic acid. Transfer the mixture to a separatory funnel and extract the alcohol with diethyl ether.
-
Isolation of Alcohol: Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the corresponding benzyl alcohol.
-
Isolation of Carboxylic Acid: Acidify the aqueous layer from the extraction with concentrated HCl to precipitate the carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Analysis: Characterize all four products (the two alcohols and two carboxylic acids) by their melting points (for solids), boiling points (for liquids), and spectroscopic data (¹H NMR and IR).
Conclusion
The presence of a para-tert-butyl group on the benzaldehyde ring has a discernible, albeit sometimes subtle, impact on the reactivity of the aldehyde functionality. In nucleophilic addition reactions like the Grignard and Wittig reactions, the combination of minor steric hindrance and weak electron-donating effects leads to a slight decrease in reactivity compared to benzaldehyde. Conversely, in oxidation reactions, the electron-donating nature of the tert-butyl group can accelerate the reaction. For the Cannizzaro reaction, the reduced electrophilicity of the carbonyl carbon results in a slower disproportionation.
This comparative guide underscores the importance of considering both steric and electronic factors when designing synthetic routes and predicting reaction outcomes. For the practicing chemist, a thorough understanding of these substituent effects is an invaluable tool for the rational manipulation of molecular reactivity.
References
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]
-
Wikipedia. (2023). 4-tert-Butylbenzaldehyde. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
